4,5-Dimethylthiazole-2-thiol 4,5-Dimethylthiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 5351-51-9
VCID: VC21406636
InChI: InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
SMILES: CC1=C(SC(=S)N1)C
Molecular Formula: C5H7NS2
Molecular Weight: 145.3g/mol

4,5-Dimethylthiazole-2-thiol

CAS No.: 5351-51-9

Cat. No.: VC21406636

Molecular Formula: C5H7NS2

Molecular Weight: 145.3g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethylthiazole-2-thiol - 5351-51-9

Specification

CAS No. 5351-51-9
Molecular Formula C5H7NS2
Molecular Weight 145.3g/mol
IUPAC Name 4,5-dimethyl-3H-1,3-thiazole-2-thione
Standard InChI InChI=1S/C5H7NS2/c1-3-4(2)8-5(7)6-3/h1-2H3,(H,6,7)
Standard InChI Key KKHBRTFQIYIHEI-UHFFFAOYSA-N
Isomeric SMILES CC1=C(SC(=N1)S)C
SMILES CC1=C(SC(=S)N1)C
Canonical SMILES CC1=C(SC(=S)N1)C

Introduction

4,5-Dimethylthiazole-2-thiol, also known as 2-mercapto-4,5-dimethylthiazole, is an organic compound with the molecular formula C5H7NS2 and a molecular weight of approximately 145.25 g/mol . It is characterized by its thiazole ring and a thiol group, which confer unique chemical and biological properties. This compound is of interest in various scientific fields due to its potential applications in pharmaceuticals and chemical synthesis.

Synthesis Methods

The synthesis of 4,5-Dimethylthiazole-2-thiol typically involves the reaction of appropriate thiazole derivatives with thiol-containing reagents under controlled conditions. One common method is the reaction of 4,5-dimethylthiazole with hydrogen sulfide in the presence of a catalyst. Industrial production often involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity, followed by purification through recrystallization or distillation.

Chemical Reactions and Transformations

4,5-Dimethylthiazole-2-thiol undergoes various chemical reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: The compound can be reduced to form thiazolidines using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to various substituted thiazole derivatives.

Biological Activities and Applications

4,5-Dimethylthiazole-2-thiol exhibits diverse biological activities, including:

  • Anticancer Properties: It has shown inhibitory effects against various cancer cell lines, making it a candidate for anticancer therapy.

  • Antioxidant Activity: The compound's thiazole structure contributes to its antioxidant properties, potentially protecting cells from oxidative stress.

  • Antimicrobial Effects: Similar thiazole derivatives have been documented to possess antimicrobial properties, suggesting potential applications in treating infections.

Research Findings

Biological ActivityTarget ConditionNotable Effects
AnticancerVarious cancer typesCytotoxic effects on cancer cell lines
AntioxidantOxidative stressRadical scavenging potential
AntimicrobialBacterial infectionsExhibited antibacterial properties

Pharmaceutical Applications

Thiazole derivatives, including 4,5-Dimethylthiazole-2-thiol, have been synthesized and tested for their pharmacological properties. These compounds show promise in treating various conditions due to their biological activities, such as anticancer, antimicrobial, and antifungal effects. The compound's ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it valuable in scientific research and industrial applications.

Comparison with Similar Compounds

4,5-Dimethylthiazole-2-thiol is distinct from other thiazole derivatives due to its thiol group, which enhances its reactivity in certain chemical reactions. For example, 4,5-dimethylthiazole lacks the thiol group, making it less reactive. Benzothiazole-2-thiol contains a benzene ring attached to the thiazole, affecting its chemical behavior and applications.

Compound NameStructure CharacteristicsNotable Activities
4,5-Dimethylthiazole-2-thiolThiazole ring with two methyl groups and a thiol groupAnticancer; induces apoptosis
Benzothiazole-2-thiolContains a benzene ring attached to thiazoleAnticancer; induces apoptosis
2-Mercapto-4-methylthiazoleSimilar thiazole structure with one methyl groupAntimicrobial properties

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